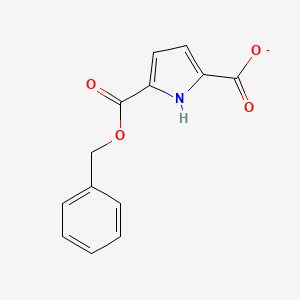

![molecular formula C9H9BrN2 B1376023 6-Brom-3,8-Dimethylimidazo[1,2-a]pyridin CAS No. 1216185-38-4](/img/structure/B1376023.png)

6-Brom-3,8-Dimethylimidazo[1,2-a]pyridin

Übersicht

Beschreibung

Imidazo[1,2-a]pyridines, such as 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine, are important fused bicyclic heterocycles . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Wissenschaftliche Forschungsanwendungen

Antituberkulosemittel

6-Brom-3,8-Dimethylimidazo[1,2-a]pyridin: Analoga haben sich als vielversprechend für die Entwicklung von Antituberkulosemitteln erwiesen. Diese Verbindungen zeigen eine signifikante Aktivität gegen multiresistente Tuberkulose (MDR-TB) und umfassend medikamentenresistente TB (XDR-TB). Die Struktur-Wirkungs-Beziehung dieser Verbindungen war ein wichtiger Forschungsbereich, der zur Entwicklung neuer TB-Medikamente führte .

Scaffold der pharmazeutischen Chemie

Das Imidazo[1,2-a]pyridin-Scaffold wird aufgrund seiner breiten Anwendung in der pharmazeutischen Chemie als "Drug Prejudice"-Scaffold erkannt. Es wurde verwendet, um verschiedene Therapeutika zu entwickeln, da seine strukturellen Merkmale die Medikamentenentwicklung begünstigen .

Materialwissenschaften

Neben seinen medizinischen Anwendungen sind Imidazo[1,2-a]pyridin-Derivate auch in der Materialwissenschaft nützlich. Ihr struktureller Charakter ermöglicht die Entwicklung neuer Materialien mit potenziellen Anwendungen in verschiedenen Industrien .

Synthese-Strategien

Die Synthese von Imidazo[1,2-a]pyridinen ist aufgrund ihrer weit verbreiteten Verwendung in der Chemie von entscheidender Bedeutung. Verschiedene Strategien wie Kondensation, Mehrkomponentenreaktionen und oxidative Kupplung wurden eingesetzt, um diese Einheit aus leicht verfügbaren Chemikalien zu erzeugen .

Forschung zu Infektionskrankheiten

Die Forschung zu Infektionskrankheiten hat von der Verwendung von Imidazo[1,2-a]pyridin-Analoga profitiert. Diese Verbindungen waren Teil der Suche nach neuen Behandlungen für Krankheiten, die Resistenzen gegen traditionelle Medikamente entwickelt haben .

Forschung zur Medikamentenentwicklung

Die Imidazo[1,2-a]pyridin-Klasse hat in der Forschung zur Medikamentenentwicklung eine Renaissance erlebt. Forscher haben den Bereich der Tuberkulose-Medikamentenentwicklung erforscht und diese Klasse von Verbindungen eingesetzt, um neue Wege zur Bekämpfung der Krankheit zu finden .

Biochemische Analyse

Biochemical Properties

6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine on cells are multifaceted. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, it can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine is involved in various metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, it can interact with DNA and transcription factors to modulate gene expression, while in the mitochondria, it can affect mitochondrial function and induce apoptosis .

Eigenschaften

IUPAC Name |

6-bromo-3,8-dimethylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-8(10)5-12-7(2)4-11-9(6)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBYJYBYJAZVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1375940.png)

![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)

![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)